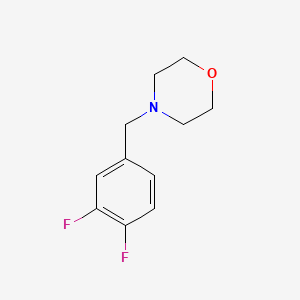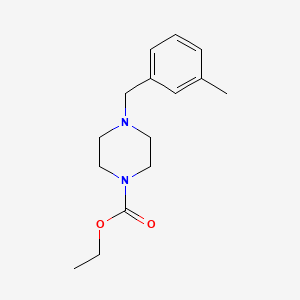
6-(4-morpholinyl)phenanthridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-morpholinyl)phenanthridine, also known as MMP, is a synthetic compound that has been used in scientific research for its various biochemical and physiological effects. This compound has been studied extensively for its potential therapeutic applications in treating various diseases.
作用機序
The mechanism of action of 6-(4-morpholinyl)phenanthridine is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. 6-(4-morpholinyl)phenanthridine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
6-(4-morpholinyl)phenanthridine has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 6-(4-morpholinyl)phenanthridine has also been shown to inhibit the migration and invasion of cancer cells. In addition, 6-(4-morpholinyl)phenanthridine has been shown to have neuroprotective effects, and has been shown to protect against oxidative stress and inflammation.
実験室実験の利点と制限
6-(4-morpholinyl)phenanthridine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable, and can be stored for long periods of time. However, one limitation of using 6-(4-morpholinyl)phenanthridine in lab experiments is that it can be toxic to cells at high concentrations. Therefore, careful dosing and experimentation is required to ensure that 6-(4-morpholinyl)phenanthridine is used safely and effectively.
将来の方向性
There are several future directions for research on 6-(4-morpholinyl)phenanthridine. One area of research is the development of more potent and selective 6-(4-morpholinyl)phenanthridine inhibitors for use in cancer treatment. Another area of research is the investigation of the neuroprotective effects of 6-(4-morpholinyl)phenanthridine, and its potential use in treating neurological diseases. Finally, the potential use of 6-(4-morpholinyl)phenanthridine as a diagnostic tool for cancer detection is also an area of interest for future research.
Conclusion:
In conclusion, 6-(4-morpholinyl)phenanthridine is a synthetic compound that has been extensively studied for its potential therapeutic applications in treating various diseases. Its anti-cancer and neuroprotective properties make it a promising candidate for further research. While there are limitations to its use in lab experiments, careful dosing and experimentation can ensure its safe and effective use. Future research on 6-(4-morpholinyl)phenanthridine will continue to explore its potential as a therapeutic agent for treating cancer and neurological diseases.
合成法
The synthesis of 6-(4-morpholinyl)phenanthridine involves the reaction of 4-morpholinylphenanthridine with various reagents. The most commonly used method involves the reaction of 4-morpholinylphenanthridine with acetic anhydride in the presence of sulfuric acid. This reaction yields 6-(4-morpholinyl)phenanthridine as a white crystalline solid.
科学的研究の応用
6-(4-morpholinyl)phenanthridine has been extensively studied for its potential therapeutic applications in treating various diseases. It has been shown to have anti-cancer properties, and has been studied for its potential use in treating breast cancer, lung cancer, and colon cancer. 6-(4-morpholinyl)phenanthridine has also been studied for its potential use in treating neurological diseases such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-phenanthridin-6-ylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-2-7-15-13(5-1)14-6-3-4-8-16(14)18-17(15)19-9-11-20-12-10-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUYWVFBFIUJND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808526 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5867396.png)


![8,9-dimethoxy-3,5,5-trimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5867421.png)
![N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5867423.png)

![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline](/img/structure/B5867434.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5867441.png)


![1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)
![N'-[(4-butoxybenzoyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5867455.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylethylidene)acetohydrazide](/img/structure/B5867459.png)